2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide

Description

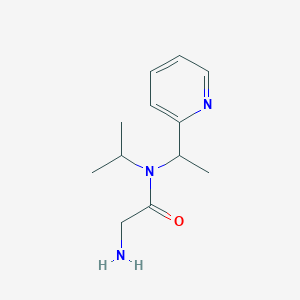

2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide is a substituted acetamide derivative featuring an isopropyl group and a pyridinylethyl moiety attached to the nitrogen atoms of the acetamide backbone.

Properties

IUPAC Name |

2-amino-N-propan-2-yl-N-(1-pyridin-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(2)15(12(16)8-13)10(3)11-6-4-5-7-14-11/h4-7,9-10H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHHYZITXYEQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C1=CC=CC=N1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of a pyridinyl intermediate through a series of reactions involving pyridine derivatives.

Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions, often using isopropyl halides under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological outcomes. The exact mechanism of action depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide with structurally and functionally related acetamide derivatives, emphasizing synthesis, substituent effects, and biological activity.

Structural and Functional Analogues

Key Observations

Synthetic Accessibility: The target compound’s discontinued status contrasts with the efficient synthesis of (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, which achieved 68–72% yields via nucleophilic substitution .

Biological Activity: Anti-inflammatory Potential: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide demonstrated enhanced anti-inflammatory activity compared to Diclofenac, highlighting the role of ethylamino and quinazolinone substituents in modulating activity . The pyridinylethyl group in the target compound may similarly influence receptor binding but lacks empirical validation. Environmental Impact: Chlorinated aryl acetamides like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are linked to pesticide transformation products, emphasizing divergent applications (agricultural vs. pharmaceutical) based on substituents .

Structural Effects on Physicochemical Properties: Lipophilicity: The pyridinylethyl group in the target compound may enhance solubility in polar solvents compared to the benzylpyrrolidine-cyclopropyl analog .

Research Gaps :

- Methylacetamide and acetaldoxime derivatives () lack literature on associations with lung cancer, underscoring the need for targeted studies on acetamide toxicology .

- The target compound’s discontinued status limits data on its pharmacological or industrial utility, necessitating further investigation into its stability, toxicity, and synthesis optimization.

Biological Activity

2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications is crucial for further development.

Chemical Structure

The compound features an acetamide backbone with an isopropyl group and a pyridine moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects. For instance, it may inhibit enzymes involved in metabolic pathways or affect receptor-mediated processes.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The exact mechanism is still under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest. For example, studies have demonstrated that the compound can reduce viability in breast cancer cell lines through modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Variations in the isopropyl group or pyridine substituents can significantly alter its biological activity. For example, modifications that enhance lipophilicity or improve binding affinity to target proteins can lead to increased potency.

| Compound Variant | Activity (IC50) | Notes |

|---|---|---|

| This compound | X μM | Base compound |

| Modified variant A | Y μM | Increased potency |

| Modified variant B | Z μM | Enhanced selectivity |

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing an IC50 value indicative of its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound may induce apoptosis via mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.